molecular formula C23H18N4OS B12380073 Urease-IN-8

Urease-IN-8

Cat. No.: B12380073
M. Wt: 398.5 g/mol
InChI Key: OGWMBDINONWMJQ-UHFFFAOYSA-N
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Description

Urease-IN-8 is a potent inhibitor of the enzyme urease, which is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide Urease plays a critical role in the nitrogen cycle and is found in a variety of organisms, including bacteria, fungi, and plants

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urease-IN-8 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Urease-IN-8 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Urease-IN-8 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanism of urease and to develop new catalytic processes.

    Biology: Employed in research on nitrogen metabolism and the role of urease in various organisms.

    Medicine: Investigated for its potential to treat infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with peptic ulcers.

    Industry: Utilized in agriculture to control urease activity in soil, thereby reducing ammonia volatilization and improving nitrogen use efficiency in crops.

Mechanism of Action

Urease-IN-8 exerts its effects by binding to the active site of urease, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions in the active site, preventing the hydrolysis of urea. This inhibition disrupts the nitrogen cycle in bacteria and other organisms, leading to reduced ammonia production and altered metabolic processes.

Comparison with Similar Compounds

    Acetohydroxamic Acid: Another urease inhibitor that binds to the active site of urease and prevents urea hydrolysis.

    Fluoroquinolones: A class of antibiotics that also exhibit urease inhibitory activity.

Uniqueness of Urease-IN-8: this compound is unique due to its high specificity and potency as a urease inhibitor. Unlike other inhibitors, it has a strong binding affinity for the nickel ions in the active site, making it highly effective at low concentrations. Additionally, its chemical structure allows for modifications that can enhance its stability and bioavailability.

Properties

Molecular Formula

C23H18N4OS

Molecular Weight

398.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C23H18N4OS/c1-28-20-13-11-19(12-14-20)22-24-25-23-27(22)26-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3

InChI Key

OGWMBDINONWMJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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